1-Bromo-4-tert-butylbenzene
Description
Overview of Aryl Halides in Organic Synthesis
Aryl halides, also known as haloarenes, are a class of organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. wikipedia.orgfiveable.me These compounds are fundamental building blocks in organic synthesis, serving as versatile intermediates for creating a wide array of more complex molecules. fiveable.meiitk.ac.inlibretexts.org Their utility stems from their specific reactivity, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various reactions. fiveable.me
The carbon-halogen bond in aryl halides is strong, and the aromatic ring's stability makes them generally less reactive towards simple nucleophilic substitution compared to their aliphatic counterparts, alkyl halides. fiveable.melibretexts.org However, their reactivity can be significantly enhanced, enabling them to participate in important transformations. One of the most prominent uses of aryl halides is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. fiveable.me These reactions are powerful tools for constructing complex molecular architectures and are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fiveable.meiitk.ac.in
Aryl halides are also precursors for organometallic reagents. wikipedia.org For instance, they react with metals like lithium or magnesium to form aryllithium or Grignard reagents, respectively. wikipedia.org These reagents act as sources of aryl anions and are crucial for forming new carbon-carbon bonds. The specific halogen atom influences the reactivity, with aryl iodides generally being the most reactive and aryl chlorides the least in many coupling reactions. fiveable.me
The synthesis of aryl halides is most commonly achieved through electrophilic aromatic substitution, where a halogen is introduced onto the aromatic ring using a Lewis acid catalyst. wikipedia.org For example, bromobenzene (B47551) is prepared by reacting benzene (B151609) with bromine in the presence of a catalyst like ferric bromide. wikipedia.orgkhanacademy.org The diverse applications of aryl halides underscore their importance in synthetic organic chemistry, from laboratory-scale research to large-scale industrial production. iitk.ac.inlibretexts.org
Rationale for Focusing on 1-Bromo-4-tert-butylbenzene: Unique Reactivity and Steric Considerations
This compound is a particularly interesting aryl halide due to the presence of the bulky tert-butyl group on the benzene ring. cymitquimica.comresearchgate.net This substituent introduces significant steric hindrance, which profoundly influences the compound's reactivity and the regioselectivity of its reactions. cymitquimica.comnumberanalytics.com Steric effects arise from the spatial arrangement of atoms, and when large groups are in close proximity, they can slow down or even prevent chemical reactions at nearby sites. researchgate.netwikipedia.org
The tert-butyl group is one of the most sterically demanding groups in organic chemistry. researchgate.net Its presence at the para-position relative to the bromine atom in this compound has several important consequences:
Steric Shielding: The bulky nature of the tert-butyl group can sterically hinder the approach of reagents to the adjacent positions on the aromatic ring. numberanalytics.com This can lead to higher selectivity in reactions, favoring substitution at less hindered sites. numberanalytics.com
Influence on Reaction Rates: The steric bulk can decrease the rate of certain reactions by impeding the formation of the necessary transition states. numberanalytics.com For example, in electrophilic aromatic substitutions, a tert-butyl group can slow the reaction rate compared to a smaller alkyl group like methyl. numberanalytics.com
Directing Effect: In electrophilic aromatic substitution, the tert-butyl group is an ortho-, para-director and is considered an activating group, though its activating effect is modest. stackexchange.com However, due to its size, substitution at the ortho position is sterically hindered, often leading to a higher yield of the para-substituted product in reactions where the para position is available. stackexchange.com In the case of this compound, this influences further substitutions on the ring.
Solubility and Physical Properties: The nonpolar tert-butyl group affects the compound's physical properties, such as its solubility in organic solvents. cymitquimica.com
These steric considerations make this compound a valuable substrate for studying the interplay of electronic and steric effects in chemical reactions. cdnsciencepub.com It serves as a useful intermediate in syntheses where controlling the position of incoming groups is crucial. cymitquimica.com For instance, it has been used in the synthesis of 4-tert-butyl-phenylboronic acid and other complex organic molecules where precise steric control is necessary. medchemexpress.comsigmaaldrich.comfishersci.be The compound's ability to undergo lithium-bromide exchange reactions further highlights its utility as a synthetic intermediate. medchemexpress.comsigmaaldrich.com
Historical Context and Evolution of Research on Substituted Bromobenzenes
The study of substituted benzenes, including bromobenzenes, is deeply rooted in the history of organic chemistry. The first report of an electrophilic aromatic substitution (EAS) reaction that produced products similar to what we know today dates back to the late 19th century. rsc.org These early investigations laid the groundwork for understanding how substituents on a benzene ring influence its reactivity. studymind.co.uk
Bromination of benzene itself is a classic example of an EAS reaction, typically requiring a Lewis acid catalyst. khanacademy.org The discovery and development of such reactions were pivotal in the evolution of synthetic organic chemistry. rsc.org Research into substituted bromobenzenes, like this compound, became part of a broader effort to understand the directing effects of different functional groups. studymind.co.uk
The tert-butyl group, with its significant steric bulk, provided a unique tool for chemists to probe the limits and mechanisms of aromatic substitution reactions. researchgate.netcdnsciencepub.com Studies on compounds like tert-butylbenzene (B1681246) helped to differentiate between electronic effects (such as induction and hyperconjugation) and steric effects that govern the outcome of these reactions. stackexchange.com For example, nitration of t-butylbenzene yields a much higher proportion of the para product compared to the ortho product, a direct consequence of the steric hindrance imposed by the t-butyl group. stackexchange.com
In more recent times, the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of substituted bromobenzenes. These reactions provided highly efficient methods for forming carbon-carbon bonds, making compounds like this compound valuable precursors for the synthesis of complex molecules, including pharmaceuticals and materials with specific electronic properties. fiveable.me The ongoing research continues to explore new catalysts and reaction conditions to further expand the synthetic utility of these important chemical building blocks. organic-chemistry.org
Data Tables
Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃Br | cymitquimica.commedchemexpress.comscbt.com |
| Molar Mass | 213.11 g/mol | scbt.com |
| Appearance | Colorless to light yellow liquid or solid | cymitquimica.commedchemexpress.comjinyuchemical.comtcichemicals.com |
| Density | 1.229 g/mL at 25 °C | medchemexpress.comjinyuchemical.comsigmaaldrich.comscientificlabs.ie |
| Melting Point | 13-16 °C | jinyuchemical.comsigmaaldrich.comscientificlabs.ie |
| Boiling Point | 80-81 °C at 2 mmHg | sigmaaldrich.comscientificlabs.ie |
| Refractive Index | n20/D 1.533 | sigmaaldrich.comscientificlabs.ie |
| Solubility | Insoluble in water | fishersci.be |
Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 3972-65-4 | cymitquimica.commedchemexpress.comapolloscientific.co.uk |
| SMILES | CC(C)(C)c1ccc(Br)cc1 | cymitquimica.comsigmaaldrich.com |
| InChI | 1S/C10H13Br/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | cymitquimica.comsigmaaldrich.com |
| InChIKey | XHCAGOVGSDHHNP-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCAGOVGSDHHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192805 | |
| Record name | 1-Bromo-4-(1,1-dimethylethyl)benzene | |
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Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-65-4 | |
| Record name | 1-Bromo-4-tert-butylbenzene | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Bromo-4-(1,1-dimethylethyl)benzene | |
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| Record name | 3972-65-4 | |
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| Record name | 1-Bromo-4-(1,1-dimethylethyl)benzene | |
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| Record name | 1-bromo-4-(1,1-dimethylethyl)benzene | |
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Synthetic Methodologies for 1 Bromo 4 Tert Butylbenzene and Its Analogs
Established Synthetic Pathways to 1-Bromo-4-tert-butylbenzene
Direct Bromination Approaches
Direct bromination of tert-butylbenzene (B1681246) is a common and straightforward method for the preparation of this compound. This approach relies on the principles of electrophilic aromatic substitution, where the bulky tert-butyl group plays a crucial role in directing the incoming electrophile.
The bromination of tert-butylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, an electrophilic bromine species attacks the electron-rich aromatic ring of tert-butylbenzene. The reaction is typically initiated by the polarization of molecular bromine (Br₂) with a Lewis acid catalyst, such as FeBr₃, to generate a more potent electrophile. chemspider.comchemicalbook.com
The mechanism involves two main steps:
Formation of the sigma complex (arenium ion): The electrophile (Br⁺) attacks the benzene (B151609) ring, breaking the aromaticity and forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. nih.gov
Deprotonation: A weak base, such as the FeBr₄⁻ formed during the catalyst activation, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. nih.gov
The regioselectivity of this reaction is significantly influenced by the tert-butyl group already present on the benzene ring. The tert-butyl group is an ortho, para-directing activator. This is due to two main effects:
Inductive Effect: The alkyl group donates electron density to the ring through the sigma bond, making the ring more nucleophilic and thus more reactive towards electrophiles.
Hyperconjugation: The overlap of the C-H sigma bonds of the tert-butyl group with the pi system of the benzene ring also increases the electron density in the ring, particularly at the ortho and para positions.
However, the most significant factor governing the regioselectivity in the bromination of tert-butylbenzene is steric hindrance . The large size of the tert-butyl group severely impedes the approach of the electrophile to the ortho positions. nih.gov Consequently, the substitution occurs almost exclusively at the sterically more accessible para position, leading to the formation of this compound as the major product. nih.gov Studies have shown that the non-catalytic bromination of t-butylbenzene in 85% acetic acid yields 97.3% p-bromo-t-butylbenzene, with only minor amounts of the ortho (1.20%) and meta (1.47%) isomers. hymasynthesis.com
To enhance the rate and efficiency of the bromination of tert-butylbenzene, various catalytic systems are employed. These catalysts function by increasing the electrophilicity of the bromine molecule.
Commonly used catalysts include:
Lewis Acids: Iron(III) bromide (FeBr₃) is a classic and effective catalyst for this reaction. chemspider.com It polarizes the Br-Br bond, generating a highly electrophilic species that readily attacks the aromatic ring. Other Lewis acids like aluminum chloride (AlCl₃) can also be used. sigmaaldrich.com
Zeolites: These microporous aluminosilicate minerals can act as shape-selective catalysts, favoring the formation of the para isomer due to the spatial constraints within their pores. wikipedia.org
N-Bromosuccinimide (NBS) in the presence of an acid catalyst: NBS can serve as a source of electrophilic bromine, and its reaction with aromatic compounds can be promoted by acids like silica gel. wikipedia.org This method is often highly regioselective for para-bromination. wikipedia.org
The choice of catalyst and reaction conditions can be optimized to maximize the yield and selectivity of this compound. For instance, the bromination of 1,3,5-tri-tert-butylbenzene using iron powder as a catalyst in carbon tetrachloride at 0°C provides a controlled method for introducing a bromine atom onto the aromatic ring. organic-chemistry.org
Table 1: Isomer Distribution in the Non-Catalytic Bromination of tert-Butylbenzene in 85% Acetic Acid hymasynthesis.com
| Isomer | Percentage |
| o-bromo-t-butylbenzene | 1.20% |
| m-bromo-t-butylbenzene | 1.47% |
| p-bromo-t-butylbenzene | 97.3% |
Synthesis via Organometallic Intermediates
An alternative strategy for the synthesis of this compound involves the use of organometallic intermediates, which allows for the formation of a carbon-bromine bond through a different mechanistic pathway.
The synthesis of this compound can be achieved through the formation of an aryl Grignard reagent followed by bromination. This method typically starts from an appropriately substituted precursor. While direct formation from tert-butylbenzene is not feasible for this specific product, one could envision a multi-step sequence. A more direct approach involves the preparation of the Grignard reagent from a pre-existing aryl halide. For instance, 4-tert-butylphenylmagnesium bromide can be prepared by reacting this compound with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). nih.gov This Grignard reagent is commercially available as a solution in THF or diethyl ether. sigmaaldrich.com
Once formed, this Grignard reagent could, in principle, be reacted with a bromine source to yield the desired product, though this would be a redundant step if starting from the bromo-compound. A more synthetically useful application of this Grignard reagent is in the preparation of other 4-tert-butylphenyl derivatives. However, for the purpose of illustrating the formation of the C-Br bond, one could hypothetically react a different Grignard reagent, such as 4-tert-butylphenylmagnesium chloride, with a brominating agent.
A more practical synthetic route involving a Grignard reagent for the synthesis of this compound would be to start from 4-tert-butylaniline. This aniline can be converted to the corresponding diazonium salt, which is then subjected to a Sandmeyer reaction using copper(I) bromide to introduce the bromine atom. nih.govnih.gov
The formation of an aryl lithium reagent provides another pathway to this compound. This can be achieved through a lithium-halogen exchange reaction. Specifically, this compound can react with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), to form (4-tert-butylphenyl)lithium.
The efficiency of this lithium-bromine exchange is highly dependent on the solvent system. For example, the reaction of this compound with n-BuLi is slow in pure diethyl ether but becomes nearly quantitative in heptane containing a small amount of THF. In contrast, using t-BuLi results in a nearly exclusive lithium-bromine exchange in various ether-hydrocarbon solvent mixtures, affording (4-tert-butylphenyl)lithium in yields exceeding 97%.
Once the (4-tert-butylphenyl)lithium is generated, it can be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to furnish this compound. This two-step sequence, starting from the bromo-compound to regenerate it, serves to illustrate the principle of forming the aryl lithium intermediate which is a versatile precursor for many other derivatives.
Table 2: Products of the Reaction of this compound with t-BuLi in various solvents
| Solvent System | Major Product | Yield |
| Heptane with a small amount of Et₂O | (4-tert-butylphenyl)lithium | >97% |
| Heptane with a small amount of THF | (4-tert-butylphenyl)lithium | >97% |
| Heptane with a small amount of THP | (4-tert-butylphenyl)lithium | >97% |
| Heptane with a small amount of MTBE | (4-tert-butylphenyl)lithium | >97% |
Other Conventional Synthetic Routes
Beyond the direct electrophilic bromination of tert-butylbenzene, several other conventional methods are employed for the synthesis of aryl bromides, including this compound and its analogs. These routes often begin with a different functional group on the aromatic ring, which is then converted to a bromine substituent.
Sandmeyer Reaction: The Sandmeyer reaction is a cornerstone in aromatic chemistry for the synthesis of aryl halides from aryl diazonium salts. wikipedia.orgopenochem.org This method involves the diazotization of a primary aromatic amine (e.g., 4-tert-butylaniline) with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. masterorganicchemistry.comresearchgate.net The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com The Sandmeyer reaction is valued for its broad applicability and allows for the introduction of bromine in positions that might not be accessible through direct electrophilic substitution. byjus.com
Gattermann Reaction: A modification of the Sandmeyer reaction, the Gattermann reaction, utilizes copper powder in the presence of a halogen acid (HBr for bromination) instead of a copper(I) salt. sarthaks.comtestbook.comscienceinfo.com While it serves the same purpose of converting a diazonium salt to an aryl bromide, the yields in the Gattermann reaction are generally lower than those obtained with the Sandmeyer reaction. vedantu.comvedantu.com The reaction is still a viable, classic method for the synthesis of aryl bromides. sarthaks.comscienceinfo.com
Hunsdiecker Reaction: The Hunsdiecker reaction, also known as the Borodin-Hunsdiecker reaction, provides a route to aryl bromides from the silver salts of aromatic carboxylic acids. vedantu.comwikipedia.orgbyjus.com In this reaction, the silver salt of an acid like 4-tert-butylbenzoic acid is treated with elemental bromine. byjus.com The reaction proceeds via a radical mechanism involving the formation of an acyl hypobromite intermediate, which then undergoes decarboxylation and subsequent bromination. wikipedia.orgalfa-chemistry.com This method is particularly useful as it results in a product with one fewer carbon atom than the starting carboxylic acid. vedantu.com
Table 1: Comparison of Conventional Synthetic Routes for Aryl Bromides
| Reaction | Starting Material | Key Reagents | General Applicability |
|---|---|---|---|
| Sandmeyer Reaction | Primary Aromatic Amine | NaNO₂, H⁺, then CuBr | High yields, wide scope wikipedia.orgmasterorganicchemistry.comresearchgate.net |
| Gattermann Reaction | Primary Aromatic Amine | NaNO₂, H⁺, then Cu/HBr | Lower yields than Sandmeyer testbook.comvedantu.com |
| Hunsdiecker Reaction | Silver salt of Carboxylic Acid | Br₂ | Decarboxylative bromination vedantu.comwikipedia.org |
Advanced and Green Chemistry Approaches in the Synthesis of Aryl Bromides, with Implications for this compound
Transition metal catalysis has become a powerful tool for forming carbon-halogen bonds. nih.govnih.gov These methods often involve the coupling of an aryl precursor with a bromine source, mediated by a metal catalyst.
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective in forming aryl-halogen bonds. One notable strategy is the conversion of aryl triflates (sulfonate esters derived from phenols) to aryl bromides. nih.gov This transformation utilizes a palladium catalyst, often in conjunction with specialized phosphine ligands, to couple the aryl triflate with a bromide source. nih.gov This method is advantageous as phenols are readily available starting materials. Palladium catalysis is also central to numerous cross-coupling reactions where aryl bromides act as substrates, such as in Suzuki, Heck, and Buchwald-Hartwig amination reactions, highlighting the synthetic importance of the C-Br bond. organic-chemistry.orgrsc.orgustc.edu.cn
Copper-Catalyzed Reactions: Copper-catalyzed methods offer a more economical alternative to palladium for certain transformations. rsc.org Copper catalysts can be used in the conversion of aryl bromides to other halides, such as chlorides, and are also employed in C-N and C-O bond-forming reactions starting from aryl bromides. chemistryviews.orgrsc.orgacs.org For the synthesis of aryl bromides, copper catalysis is prominently featured in the Sandmeyer reaction, as previously discussed. wikipedia.orgmasterorganicchemistry.com Modern variations of copper-catalyzed reactions often employ specific ligands to improve efficiency and broaden the substrate scope under milder conditions. chemistryviews.orgacs.org
In line with the principles of green chemistry, significant effort has been directed toward replacing hazardous traditional brominating agents like liquid bromine (Br₂) with safer and more sustainable alternatives. wordpress.com
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. wordpress.comcambridgescholars.com It is a versatile reagent used for the bromination of various aromatic compounds under mild conditions. cambridgescholars.com While it reduces some hazards, the use of NBS generates succinimide as a byproduct and has a lower atom economy compared to using Br₂ directly. wordpress.com
Bromide-Bromate Salts: An eco-friendly approach involves the use of a mixture of bromide (like NaBr) and bromate (like NaBrO₃) salts in an acidic aqueous solution. cambridgescholars.comrsc.org This mixture generates hypobromous acid (HOBr) or bromine in situ as the active brominating species. This method avoids the handling of liquid bromine and produces only water and salts as byproducts, making it an attractive green alternative. cambridgescholars.comresearchgate.net These reagents have been successfully used for the bromination of a range of aromatic substrates under ambient conditions, often without the need for a catalyst. rsc.orgresearchgate.net
Table 2: Overview of Green Bromination Approaches
| Approach | Reagent(s) | Advantages |
|---|---|---|
| Solid Bromine Carrier | N-Bromosuccinimide (NBS) | Safer handling than liquid Br₂ wordpress.comcambridgescholars.com |
| In Situ Generation | Bromide/Bromate salts (e.g., NaBr/NaBrO₃) | Avoids liquid Br₂, eco-friendly byproducts cambridgescholars.comrsc.orgresearchgate.net |
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemicals, offering significant advantages over traditional batch processing. uva.nlresearchgate.net These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater scalability and reproducibility. researchgate.netresearchgate.net
Synthesis of Derivatized this compound Compounds
The synthesis of 1-bromo-4-tert-butyl-2-nitro-benzene is typically achieved through the electrophilic aromatic substitution (nitration) of this compound. The directing effects of the substituents on the benzene ring govern the position of the incoming nitro group. The tert-butyl group is a strongly activating, ortho,para-directing group, while the bromine atom is a deactivating, yet also ortho,para-directing group.
The standard procedure involves treating this compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Due to the steric hindrance of the bulky tert-butyl group and the electronic directing effects of both substituents, the nitration occurs primarily at the position ortho to the bromine and meta to the tert-butyl group, yielding 1-bromo-4-tert-butyl-2-nitro-benzene as the major product. The reaction is typically conducted at controlled temperatures to prevent over-nitration or side reactions.
Synthesis of 1-Bromo-4-(tert-butyl)-2-methylbenzene
The synthesis of 1-Bromo-4-(tert-butyl)-2-methylbenzene is achieved through a benzylic bromination reaction, a classic example of a free-radical chain reaction. This transformation, known as the Wohl-Ziegler reaction, specifically targets the hydrogen atoms on the carbon adjacent to an aromatic ring. wikipedia.orgmychemblog.comthermofisher.com
Reaction Scheme:
Detailed Research Findings:
The starting material for this synthesis is 1-tert-butyl-2-methylbenzene. The key reagent employed is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals under the reaction conditions. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to light. mychemblog.com
The reaction is typically carried out in a non-polar solvent that is inert to the reaction conditions, with carbon tetrachloride being a traditional choice. wikipedia.orgmychemblog.com However, due to its toxicity and environmental concerns, alternative solvents like trifluorotoluene have been proposed. wikipedia.org
The mechanism proceeds via a radical chain process. The initiator decomposes upon heating to generate radicals, which then abstract a bromine atom from NBS to form a bromine radical. This bromine radical abstracts a benzylic hydrogen from 1-tert-butyl-2-methylbenzene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product, 1-Bromo-4-(tert-butyl)-2-methylbenzene, and a succinimidyl radical, which continues the chain reaction.
Once the reaction is complete, the by-product, succinimide, which is insoluble in the solvent, can be removed by filtration. wikipedia.org The final product is then isolated and purified from the reaction mixture. Studies on the benzylic bromination of various 4-substituted toluenes have shown that substrates like 4-tert-butyltoluene undergo effective bromination using NBS with a light initiator. researchgate.net
Interactive Data Table: Reaction Parameters
| Parameter | Value/Condition |
| Starting Material | 1-tert-butyl-2-methylbenzene |
| Reagent | N-Bromosuccinimide (NBS) |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |
| Solvent | Carbon tetrachloride or Trifluorotoluene |
| Reaction Type | Wohl-Ziegler Bromination (Free-Radical Substitution) |
Synthesis of 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene
The synthesis of 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene involves the free-radical bromination of the difluoromethyl group attached to the tert-butylbenzene core. This reaction is initiated by photolysis, utilizing light to generate the necessary bromine radicals.
Reaction Scheme:
Detailed Research Findings:
The precursor for this synthesis is 1-(difluoromethyl)-4-tert-butylbenzene. The brominating agent in this case is molecular bromine (Br₂). The reaction is carried out in an inert solvent, and the key condition for the initiation of the reaction is exposure to a light source.
The mechanism is a free-radical chain reaction. Under photochemical conditions, the bromine molecule undergoes homolytic cleavage to form two bromine radicals. A bromine radical then abstracts a hydrogen atom from the difluoromethyl group of 1-(difluoromethyl)-4-tert-butylbenzene, generating a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of bromine to furnish the final product, 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene, and another bromine radical, which propagates the chain reaction.
This photobromination method is a common strategy for the halogenation of activated C-H bonds, such as those in benzylic positions. The use of light provides the energy required to initiate the radical process, allowing the reaction to proceed under relatively mild conditions.
Interactive Data Table: Reaction Parameters
| Parameter | Value/Condition |
| Starting Material | 1-(difluoromethyl)-4-tert-butylbenzene |
| Reagent | Bromine (Br₂) |
| Initiator | Light (Photolysis) |
| Solvent | Inert solvent (e.g., carbon tetrachloride) |
| Reaction Type | Free-Radical Bromination |
Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 4 Tert Butylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For 1-bromo-4-tert-butylbenzene, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide definitive structural information.
Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is characterized by two main sets of signals corresponding to the aromatic protons and the protons of the tert-butyl group. The tert-butyl group, containing nine equivalent protons, typically appears as a sharp singlet in the upfield region of the spectrum, generally around 1.3 ppm . This singlet nature arises from the absence of adjacent protons to couple with.
The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The molecule exhibits a para-substitution pattern, leading to a simplification of the aromatic signals compared to more complex substitution patterns. The four aromatic protons are chemically non-equivalent and typically present as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the tert-butyl group (and meta to the bromine) are expected to resonate at a slightly different chemical shift than the protons ortho to the bromine atom (and meta to the tert-butyl group). A typical ¹H NMR spectrum recorded at 400 MHz in CDCl₃ shows these signals. guidechem.com The electron-donating effect of the tert-butyl group and the electron-withdrawing and anisotropic effects of the bromine atom influence the precise chemical shifts of these aromatic protons.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| tert-butyl (9H) | ~1.3 | Singlet |
| Aromatic (2H) | ~7.2-7.4 | Doublet |
| Aromatic (2H) | ~7.4-7.6 | Doublet |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.
Carbon-13 NMR (¹³C NMR) Analysis for Structural Elucidation
The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, revealing the number of non-equivalent carbon atoms and their electronic environments. The spectrum will exhibit six distinct signals, corresponding to the six chemically different carbon atoms in the molecule.
The carbon atoms of the tert-butyl group include a quaternary carbon and three equivalent methyl carbons. The quaternary carbon of the tert-butyl group is expected to appear around 34 ppm , while the methyl carbons will produce a single, more intense signal at approximately 31 ppm .
In the aromatic region, four signals are anticipated for the benzene ring carbons. The carbon atom bonded to the bromine (C-Br) is significantly influenced by the halogen's electronegativity and is expected to have a chemical shift in the range of 120-125 ppm . The carbon atom bearing the tert-butyl group (C-tert-butyl) is also a quaternary carbon and will appear in the downfield region, typically around 150 ppm . The two pairs of equivalent aromatic CH carbons will have distinct chemical shifts in the aromatic region, generally between 125-132 ppm . The availability of the ¹³C NMR spectrum in deuterated chloroform (B151607) (CDCl₃) has been confirmed. guidechem.comchemicalbook.comchemicalbook.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-Br | ~122 |
| C-H (ortho to Br) | ~131 |
| C-H (meta to Br) | ~126 |
| C-tert-butyl | ~151 |
| C(CH₃)₃ | ~34 |
| C(CH₃)₃ | ~31 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" that can be used for functional group identification and structural analysis. The IR spectrum of this compound, typically recorded as a liquid film, displays several key absorption bands that confirm its structure. guidechem.com
Key vibrational modes include:
C-H stretching vibrations: The aromatic C-H stretching bands are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tert-butyl group will be observed just below 3000 cm⁻¹.
C=C stretching vibrations: The characteristic stretching of the carbon-carbon double bonds within the benzene ring typically gives rise to one or more sharp peaks in the region of 1600-1450 cm⁻¹.
C-H bending vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern. For a 1,4-disubstituted benzene, a strong out-of-plane bending absorption is expected in the range of 800-850 cm⁻¹.
C-Br stretching vibration: The stretching vibration of the carbon-bromine bond is typically observed in the fingerprint region of the spectrum, at lower wavenumbers, usually in the range of 600-500 cm⁻¹.
The availability of an FTIR spectrum, obtained using a neat technique, has been documented. nih.gov
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| Aromatic C-H Out-of-Plane Bend | 850-800 |
| C-Br Stretch | 600-500 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. The electron ionization (EI) mass spectrum of this compound provides clear evidence for its molecular formula and offers insights into its fragmentation pathways. nist.gov
The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately a 1:1 intensity ratio. The calculated molecular weight of C₁₀H₁₃⁷⁹Br is 212.02 g/mol , and for C₁₀H₁₃⁸¹Br is 214.02 g/mol .
A prominent fragmentation pathway involves the loss of a methyl group (CH₃) from the tert-butyl substituent, resulting in a more stable benzylic carbocation. This would give rise to a significant peak at m/z [M-15]⁺. Further fragmentation may involve the loss of the entire tert-butyl group or the bromine atom.
Interactive Data Table: Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
| 212/214 | [C₁₀H₁₃Br]⁺ (Molecular Ion) |
| 197/199 | [C₉H₁₀Br]⁺ |
| 133 | [C₁₀H₁₃]⁺ |
| 57 | [C₄H₉]⁺ |
X-ray Crystallography for Solid-State Structure (if applicable)
As of the current literature survey, there is no publicly available information on the single-crystal X-ray crystallographic structure of this compound. This analytical technique provides the most definitive three-dimensional structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions. The absence of such data suggests that a suitable single crystal for X-ray diffraction analysis has not yet been reported or the study has not been published.
Advanced Spectroscopic Techniques and Their Application to Halogenated Arenes
The characterization of halogenated arenes like this compound can be further enhanced by a variety of advanced spectroscopic techniques. These methods provide deeper insights into molecular structure, dynamics, and interactions.
Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unambiguously assign proton and carbon signals, especially in more complex halogenated aromatic systems. These techniques reveal scalar coupling networks between protons (COSY) and direct one-bond correlations between protons and carbons (HSQC), which is invaluable for definitive structural elucidation.
Hyphenated Spectroscopic Techniques: The coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, offers powerful analytical capabilities for complex mixtures containing halogenated arenes. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov This is particularly useful for the analysis of volatile and semi-volatile halogenated compounds in environmental and biological samples. Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a robust platform for the analysis of less volatile or thermally labile halogenated arenes.
The continuous development of these advanced and hyphenated techniques provides ever more powerful tools for the detailed investigation of halogenated aromatic compounds, contributing to a deeper understanding of their structure, reactivity, and environmental fate.
Applications and Advanced Materials Chemistry of 1 Bromo 4 Tert Butylbenzene
Precursor in Pharmaceutical Synthesis and Medicinal Chemistry Research
The stable yet reactive nature of 1-bromo-4-tert-butylbenzene makes it an indispensable reagent in the development and production of pharmaceuticals. It is a key starting material for creating more complex molecular scaffolds necessary for therapeutic activity.
Synthesis of 4-tert-butyl-phenylboronic acid
A significant application of this compound is its use in the synthesis of 4-tert-butyl-phenylboronic acid. fishersci.comsigmaaldrich.comottokemi.com This transformation is crucial for its subsequent use in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds in organic synthesis. nbinno.com The synthesis typically involves a lithium-bromide exchange reaction. When this compound is treated with organolithium reagents like n-butyllithium or tert-butyllithium, it forms the highly reactive intermediate (4-tert-butylphenyl)lithium. fishersci.comnbinno.com This intermediate is then reacted with a borate (B1201080) ester, followed by acidic workup, to yield the desired 4-tert-butyl-phenylboronic acid.
Synthesis of 1-deoxy analogs of CP-47,497 and CP-55,940
In the field of medicinal chemistry, this compound is a commercially available starting material for the synthesis of novel cannabinoid receptor ligands. nih.gov Specifically, it has been utilized in the multi-step synthesis of 1-deoxy analogs of the synthetic cannabinoids CP-47,497 and CP-55,940. fishersci.comsigmaaldrich.com These research compounds are explored for their potential interactions with cannabinoid receptors CB1 and CB2. nih.gov The synthesis of these complex bicyclic structures relies on using this compound as a foundational aromatic piece upon which the rest of the molecule is constructed. nih.gov Although the resulting 1-deoxy analogs showed only modest affinity for the cannabinoid receptors, this line of research provides valuable insights into the structure-activity relationships of non-traditional cannabinoids. nih.govnih.gov
Role in the Production of Active Pharmaceutical Ingredients (APIs) and Fine Chemicals
This compound's role as a versatile intermediate extends to the broader production of Active Pharmaceutical Ingredients (APIs) and other fine chemicals. pmarketresearch.com Its ability to participate in various coupling reactions and to be converted into other functional groups makes it a key building block for complex molecules. The pharmaceutical industry is a major consumer of this compound, using it to construct the core structures of numerous therapeutic agents. pmarketresearch.com
Intermediates for Antipsychotic Drugs (e.g., Aripiprazole) and Anti-inflammatory Agents
The utility of this compound is highlighted by its application in the synthesis of specific, high-value pharmaceuticals. It serves as an important intermediate in the manufacturing pathways of certain antipsychotic drugs, such as Aripiprazole. pmarketresearch.com Furthermore, its derivatives are employed in the development of intermediates for various anti-inflammatory agents. pmarketresearch.com The incorporation of the 4-tert-butylphenyl group, derived from this compound, can be a critical step in achieving the desired pharmacological profile of these drugs.
Applications in Agrochemical Formulations
The agrochemical sector represents another significant area of application for this compound, where it functions as a precursor for a variety of crop protection products. pmarketresearch.com
Precursor for Herbicides, Fungicides, and Insecticides
This compound is a foundational chemical in the synthesis of active ingredients for herbicides, fungicides, and insecticides. pmarketresearch.com For instance, derivatives of this compound are incorporated into the chemical structures of triazole-class fungicides, which are essential for protecting cereal and vegetable crops from fungal diseases. The unique chemical properties imparted by the tert-butylphenyl group can enhance the efficacy and stability of the final agrochemical product. As the global demand for food production increases, the need for effective and novel crop protection solutions drives the consumption of such specialized chemical intermediates. pmarketresearch.com
Derivatives in Triazole-Class Fungicides
The 1,2,4-triazole (B32235) moiety is a critical pharmacophore in a major class of agricultural and pharmaceutical fungicides that function by inhibiting the biosynthesis of ergosterol (B1671047) in fungi. nih.gov The incorporation of a 4-tert-butylphenyl group, derived from this compound, into the triazole structure is a strategy used to enhance fungicidal activity. The bulky and lipophilic tert-butyl group can improve the molecule's interaction with the active site of the target enzyme, cytochrome P450 14α-demethylase (CYP51), and enhance its transport properties. nih.gov
The synthesis of such derivatives typically involves the conversion of this compound into a more reactive intermediate, such as 4-tert-butylbenzoyl chloride. sigmaaldrich.comchemdad.com This intermediate can then be used to construct the heterocyclic triazole ring through established synthetic methodologies. Examples of triazole compounds that feature the 4-tert-butylphenyl moiety include:
5-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol scbt.com
5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
1-(4-(tert-Butyl)phenyl)-4-phenyl-1H-1,2,3-triazole
These structures highlight the role of this compound as a precursor to the lipophilic side chains that are often crucial for the biological efficacy of modern fungicides.
Role in Electronics and Advanced Materials
The unique electronic and physical properties endowed by the 4-tert-butylphenyl group make this compound a valuable precursor in the synthesis of materials for electronic and optical applications.
In the field of organic electronics, this compound is a key starting material for synthesizing components of Organic Light-Emitting Diodes (OLEDs). The tert-butyl group is often incorporated into OLED materials to enhance their solubility in organic solvents, which is crucial for solution-based processing techniques. Furthermore, its bulkiness helps to prevent intermolecular aggregation (π-π stacking), which can otherwise lead to fluorescence quenching and poor device performance.
A prominent example is the synthesis of 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, commonly known as TAZ. alfachemch.comscbt.com The synthesis involves intermediates derived from this compound, which form one of the key aryl substituents on the triazole core.
In Liquid Crystal Display (LCD) technology, surface alignment layers are critical for controlling the orientation of liquid crystal molecules. Materials containing bulky, nonpolar groups are used to create surfaces with low energy, which promotes the vertical alignment of the liquid crystals. nih.govmdpi.com Polystyrene polymers functionalized with tert-butylphenyl moieties have been investigated for this purpose. The introduction of the tert-butyl group, which can be sourced from precursors like this compound, helps to generate the required nonpolar surface characteristics for achieving uniform vertical LC alignment. nih.gov
Multi-layer OLED devices require specialized materials to manage the injection, transport, and recombination of charge carriers (electrons and holes) to achieve high efficiency and stability. Derivatives of this compound have proven particularly effective in these roles.
The triazole derivative TAZ is a prime example of a high-performance material used as both an electron-transport layer (ETL) and a hole-blocking layer (HBL), especially in blue phosphorescent OLEDs (PhOLEDs). alfachemch.comossila.com Its wide energy gap and low-lying Highest Occupied Molecular Orbital (HOMO) energy level (6.3 eV) create a significant barrier for holes, effectively confining them to the emissive layer to recombine with electrons. ossila.com This confinement boosts the device's efficiency. The 4-tert-butylphenyl group contributes to the material's high thermal stability and amorphous morphology, preventing crystallization that could degrade device performance over time. ossila.com
Table 1: Properties of TAZ as an OLED Material
| Property | Value | Reference |
|---|---|---|
| Full Name | 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole | scbt.com |
| Function | Electron-Transport Layer (ETL), Hole-Blocking Layer (HBL) | alfachemch.comossila.com |
| HOMO Energy Level | 6.3 eV | ossila.com |
| LUMO Energy Level | 2.7 eV | ossila.com |
| Triplet Energy (ET) | 2.7 eV | alfachemch.com |
| Melting Point | 231–235 °C | ossila.com |
| Appearance | White powder/crystals | ossila.com |
Use as a Biochemical Reagent in Life Science Research
In the context of life science and medicinal chemistry research, this compound is a valuable reagent for introducing the 4-tert-butylphenyl moiety into bioactive molecules. chemsrc.com This group can serve as a bulky, lipophilic handle that can modify a compound's solubility, membrane permeability, and interaction with biological targets.
Its primary applications in this area include:
Synthesis of 4-tert-butyl-phenylboronic acid: Through a lithium-bromide exchange followed by reaction with a borate ester, this compound is converted into its corresponding boronic acid. sigmaaldrich.com This boronic acid is a crucial partner in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules. sigmaaldrich.com
Preparation of Cannabinoid Analogs: The compound is used in the synthesis of 1-deoxy analogs of potent synthetic cannabinoid receptor ligands such as CP-47,497 and CP-55,940. chemsrc.comsigmaaldrich.com These analogs are instrumental in pharmacological research to study the structure-activity relationships of cannabinoid receptors CB1 and CB2.
Table 2: Key Biochemical Reagents Synthesized from this compound
| Reagent/Product | Synthetic Utility | Reference |
|---|---|---|
| 4-tert-Butyl-phenylboronic acid | Intermediate for Suzuki coupling reactions. | sigmaaldrich.com |
| 1-Deoxy analogs of CP-47,497 | Pharmacological tools for cannabinoid receptor research. | chemsrc.comsigmaaldrich.com |
| 1-Deoxy analogs of CP-55,940 | Pharmacological tools for cannabinoid receptor research. | chemsrc.comsigmaaldrich.com |
Applications in Polymer Science and Specialty Polymers
This compound serves as a precursor for the synthesis of ligands used in late-transition metal polymerization catalysts, particularly α-diimine nickel (II) complexes (Brookhart-type catalysts). chemsrc.commdpi.com These catalysts are renowned for their ability to polymerize ethylene (B1197577) into polyethylene (B3416737) with a highly branched microstructure, a material that is otherwise produced by the more energy-intensive copolymerization of ethylene with α-olefins. mdpi.com
The synthesis involves converting this compound into a substituted aniline, which is then condensed with a diketone to form the α-diimine ligand. The bulky tert-butyl groups on the aryl rings of the ligand provide significant steric hindrance around the nickel catalytic center. ethz.ch This steric shielding is crucial as it slows down the rate of chain transfer relative to chain propagation, leading to the formation of high molecular weight polymers. mdpi.comethz.ch Furthermore, the specific ligand structure influences the "chain-walking" mechanism of the catalyst, allowing for precise control over the degree and type of branching in the final polyethylene product. mdpi.com
Use in Phase Transfer Catalysis Systems
Phase Transfer Catalysis (PTC) is an important technique in synthetic organic chemistry for facilitating reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble nucleophile). While specific literature detailing this compound as a substrate in PTC reactions is not abundant, the principles of PTC are widely applied to structurally similar compounds, such as 4-tert-butylphenol (B1678320).
A well-documented example is the O-alkylation (etherification) of 4-tert-butylphenol with 1-bromobutane (B133212) to produce 1-butoxy-4-tert-butylbenzene. bcrec.idsemanticscholar.org In this system, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is used to transport the 4-tert-butylphenoxide anion from the solid or aqueous phase into the organic phase where it can react with the 1-bromobutane. semanticscholar.org
The key steps in this PTC system are:
Deprotonation of 4-tert-butylphenol by a base (e.g., potassium hydroxide) to form the phenoxide anion.
The quaternary ammonium cation from the catalyst pairs with the phenoxide anion, forming a lipophilic ion pair.
This ion pair migrates into the organic phase.
The phenoxide anion, now in the organic phase and highly reactive, undergoes a nucleophilic substitution reaction with 1-bromobutane to form the ether product.
This application demonstrates the utility of PTC in synthesizing derivatives of the tert-butylbenzene (B1681246) scaffold under mild, heterogeneous conditions. bcrec.idsemanticscholar.org
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| 1,2,4-triazole |
| This compound |
| 1-bromobutane |
| 1-butoxy-4-tert-butylbenzene |
| 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) |
| 4-tert-butyl-phenylboronic acid |
| 4-tert-butylbenzoyl chloride |
| 4-tert-butylphenol |
| 5-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol |
| 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
| 1-(4-(tert-Butyl)phenyl)-4-phenyl-1H-1,2,3-triazole |
| Benzene (B151609) |
| CP-47,497 |
| CP-55,940 |
| Ergosterol |
| Ethylene |
| Polyethylene |
| Polystyrene |
| Potassium hydroxide |
Computational Chemistry and Theoretical Studies of 1 Bromo 4 Tert Butylbenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-electron wavefunction and energy, DFT provides a feasible approach to understanding the distribution of electrons and predicting chemical reactivity.
In studies of compounds analogous to 1-Bromo-4-tert-butylbenzene, such as 1-Bromo-4-Nitrobenzene, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to determine the optimized molecular geometry and to analyze the vibrational spectra. researchgate.net Such calculations yield important electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
The molecular electrostatic potential (MEP) is another key property derived from DFT calculations. The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For aromatic compounds, the MEP can reveal regions susceptible to electrophilic or nucleophilic attack, providing valuable information for predicting reaction mechanisms. For instance, in a study of 1-bromo-4-(3,7-dimethyloctyl)benzene, DFT calculations were used to complement experimental characterization. researchgate.net
Below is a table summarizing the types of electronic properties of this compound that can be predicted using DFT calculations.
| Electronic Property | Significance | Typical DFT Functional/Basis Set |
| HOMO Energy | Indicates the ability to donate an electron. | B3LYP/6-311++G(d,p) |
| LUMO Energy | Indicates the ability to accept an electron. | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | B3LYP/6-311++G(d,p) |
| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. | B3LYP/6-311++G(d,p) |
| Mulliken Atomic Charges | Provides a measure of the partial atomic charges, offering insights into the polarity of bonds. | B3LYP/6-311++G(d,p) |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics of a molecule.
For this compound, a key area of conformational interest is the rotation of the tert-butyl group relative to the benzene (B151609) ring. While the benzene ring is planar, the bulky tert-butyl group can rotate around the C-C single bond connecting it to the ring. MD simulations can be employed to explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.
The general workflow for such a study would involve:
System Setup: A model of the this compound molecule is placed in a simulation box, often with a solvent to mimic experimental conditions.
Force Field Selection: An appropriate force field is chosen to describe the interatomic and intramolecular forces.
Simulation: The simulation is run for a specified length of time, allowing the molecule to explore different conformations.
Analysis: The trajectory from the simulation is analyzed to determine the preferred rotational angles of the tert-butyl group and the energetic landscape of this motion.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov Should derivatives of this compound be synthesized and tested for a particular biological activity, QSAR could be a valuable tool for understanding the structural requirements for that activity and for designing more potent analogs.
A typical QSAR study involves the following steps:
Data Set: A collection of molecules with known biological activities is required. For this case, it would be a series of this compound derivatives.
Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule. These can include electronic, steric, and hydrophobic parameters.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is assessed using statistical validation techniques.
| QSAR Modeling Step | Description |
| Data Set Selection | A series of this compound derivatives with measured biological activity. |
| Molecular Descriptor Calculation | Calculation of physicochemical properties such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) descriptors. |
| Statistical Model Generation | Use of methods like Multiple Linear Regression (MLR) to create an equation relating descriptors to activity. |
| Model Validation | Assessment of the model's predictive ability using internal and external validation sets. |
Prediction of Spectroscopic Properties
Computational chemistry provides powerful methods for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the interpretation of experimental data and for the structural elucidation of newly synthesized compounds.
For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net The accuracy of these predictions has been significantly improved with the development of new functionals and basis sets. github.io Additionally, machine learning algorithms are emerging as a powerful tool for the accurate prediction of ¹H NMR chemical shifts. nih.gov
Similarly, the vibrational frequencies in the IR spectrum of this compound can be calculated using DFT. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other effects not fully captured by the harmonic approximation used in the calculations. researchgate.net
The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on methodologies described in the literature.
| Spectroscopic Data | Predicted Value (Computational Method) | Experimental Value |
| ¹H NMR (δ, ppm) | ||
| Aromatic Protons | 7.2 - 7.5 (DFT/GIAO) | ~7.3 (doublet), ~7.2 (doublet) |
| tert-Butyl Protons | ~1.3 (DFT/GIAO) | ~1.3 (singlet) |
| ¹³C NMR (δ, ppm) | ||
| C-Br | ~120 (DFT/GIAO) | ~121 |
| C-tert-Butyl | ~150 (DFT/GIAO) | ~150 |
| Aromatic CH | 125 - 132 (DFT/GIAO) | ~126, ~131 |
| Quaternary C (tert-Butyl) | ~34 (DFT/GIAO) | ~34.5 |
| Methyl C (tert-Butyl) | ~31 (DFT/GIAO) | ~31.3 |
| Major IR Peaks (cm⁻¹) | ||
| C-H stretch (aromatic) | 3050 - 3100 (DFT) | ~3070 |
| C-H stretch (aliphatic) | 2900 - 3000 (DFT) | ~2960 |
| C=C stretch (aromatic) | 1450 - 1600 (DFT) | ~1480, ~1590 |
| C-Br stretch | 500 - 600 (DFT) | ~550 |
Future Directions and Emerging Research Avenues for 1 Bromo 4 Tert Butylbenzene
Exploration of Novel Catalytic Transformations
The reactivity of the carbon-bromine bond in 1-bromo-4-tert-butylbenzene has traditionally been exploited in various cross-coupling reactions. The future of its catalytic transformations lies in the development of more efficient, selective, and diverse reaction methodologies.
Palladium-catalyzed cross-coupling reactions remain a cornerstone of research involving this compound. researchgate.netresearchgate.netconsensus.app Innovations are focused on creating highly active and robust catalysts for reactions such as:
Suzuki-Miyaura Coupling: Used to form carbon-carbon bonds, this reaction is crucial for synthesizing complex organic molecules. researchgate.net Future work aims to develop catalysts that are effective at very low loadings and tolerant of a wider range of functional groups.
Heck Coupling: This reaction forms substituted alkenes and will see continued development of catalysts for improved regioselectivity and efficiency. researchgate.net
Sonogashira Coupling: Essential for creating carbon-carbon triple bonds, research is geared towards milder reaction conditions.
Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds, vital in pharmaceutical synthesis. dtic.mil
Negishi Coupling: Employing organozinc reagents, this reaction is valued for its functional group tolerance. researchgate.net
Beyond palladium, copper-catalyzed reactions are gaining prominence. A notable example is the copper(I)-catalyzed C-N cross-coupling of this compound with various amines in an aqueous micellar medium, which offers a greener alternative to traditional methods. nih.gov
Furthermore, photoredox catalysis is an emerging area with significant potential. libretexts.org This technique utilizes visible light to initiate chemical transformations, offering a milder and more sustainable approach to activating the C-Br bond in this compound for various coupling reactions and functionalizations. rsc.orgnih.gov
Development of Sustainable Synthesis Routes with Reduced Environmental Impact
The principles of green chemistry are increasingly guiding the synthesis of and with this compound. The focus is on reducing waste, using less hazardous materials, and improving energy efficiency.
A significant advancement in this area is the use of aqueous micellar solutions as a reaction medium for cross-coupling reactions. nih.gov This approach, demonstrated in the copper-catalyzed C-N coupling of this compound, avoids the use of volatile and often toxic organic solvents. nih.gov The catalyst and micellar system can also be recycled, further enhancing the sustainability of the process. nih.gov
Biocatalysis presents another promising avenue for sustainable synthesis. The use of enzymes for halogenation and dehalogenation of aromatic compounds is an active area of research. nih.govresearchgate.net While direct biocatalytic synthesis of this compound is still in its nascent stages, the development of enzymes capable of performing such transformations could offer a highly selective and environmentally benign manufacturing process.
Integration into Advanced Functional Materials
The bulky tert-butyl group of this compound imparts desirable properties such as increased solubility and prevention of aggregation, making its derivatives suitable for use in advanced functional materials.
In the field of organic electronics , derivatives of this compound are utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays (LCDs). nih.gov The tert-butyl group helps to control the morphology and electronic properties of these materials, leading to improved device performance and stability.
Research is also exploring the incorporation of this compound into polymers . The polymerization of 1-bromo-4-lithiobenzene, derived from this compound's structural analog p-dibromobenzene, has been shown to produce soluble polyphenylenes. dtic.mil The introduction of the tert-butyl group is expected to further enhance the solubility and processability of such polymers, opening up possibilities for their use in a variety of applications, from specialty plastics to components in electronic devices.
Biological Applications and Derivatization for Drug Discovery
This compound serves as a crucial starting material for the synthesis of a wide range of biologically active molecules and pharmaceuticals. fishersci.com Its derivatization allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.
A significant application is in the synthesis of synthetic cannabinoids. It is a key precursor for producing 1-deoxy analogs of CP-47,497 and CP-55,940, which are potent ligands for cannabinoid receptors CB1 and CB2. researchgate.netunchainedlabs.commedchemexpress.com These compounds are instrumental in research aimed at understanding the endocannabinoid system and developing new therapies.
The compound is also a vital intermediate in the production of various pharmaceuticals. nih.gov For instance, it is used in the synthesis of the antipsychotic drug Aripiprazole and as a building block for anti-inflammatory agents. nih.gov Furthermore, derivatives of this compound are being investigated as potential inhibitors of cyclin-dependent kinase 9 (CDK9) and as components in the synthesis of the targeted cancer therapy drug, Ibrutinib. sigmaaldrich.com
The following table summarizes some of the key bioactive molecules synthesized from this compound.
| Precursor | Synthesized Compound/Analog | Biological Target/Application |
| This compound | 1-deoxy analogs of CP-47,497 | Cannabinoid Receptors (CB1 and CB2) |
| This compound | 1-deoxy analogs of CP-55,940 | Cannabinoid Receptors (CB1 and CB2) |
| This compound | Aripiprazole Intermediate | Antipsychotic Drug |
| This compound | Anti-inflammatory Agent Intermediate | Anti-inflammatory |
| This compound | CDK9 Inhibitor Intermediate | Cancer Therapy |
| This compound | Ibrutinib Intermediate | Cancer Therapy |
High-Throughput Experimentation and Data-Driven Chemistry
The fields of high-throughput experimentation (HTE) and data-driven chemistry, including machine learning, are revolutionizing the way chemical research is conducted. These powerful tools are being applied to accelerate the discovery and optimization of reactions involving this compound.
High-Throughput Experimentation (HTE) allows for the rapid screening of a large number of reaction conditions in parallel. nih.govscispace.com This is particularly valuable for optimizing complex catalytic reactions, such as the Suzuki-Miyaura coupling of this compound, where multiple variables including catalysts, ligands, bases, and solvents need to be evaluated. rsc.orgunchainedlabs.com HTE platforms can significantly reduce the time and resources required to identify optimal reaction conditions. arxiv.org
Data-driven chemistry and machine learning are being used to build predictive models for chemical reactions. By analyzing large datasets of reaction outcomes, machine learning algorithms can learn the complex relationships between reactants, catalysts, and reaction conditions. nih.gov These models can then be used to predict the outcome of new reactions, suggest optimal conditions, and even propose novel reaction pathways for derivatives of this compound. researchgate.net This data-driven approach has the potential to dramatically accelerate the development of new synthetic methods and the discovery of novel molecules with desired properties.
Q & A
Q. What are the common synthetic routes for 1-bromo-4-tert-butylbenzene, and how are reaction conditions optimized?
- Methodological Answer : A primary route involves bromination of 4-tert-butylbenzene using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeBr₃). Alternatively, tert-butyllithium (t-BuLi) or n-butyllithium (n-BuLi) can mediate lithium-bromine exchange reactions. Solvent choice significantly impacts reaction efficiency: polar aprotic solvents (e.g., THF) at 0°C enhance selectivity for aryl lithium intermediates . For optimized yields (~69.5%), stoichiometric ratios (e.g., trimethyl borate to substrate at 1:1 mol), controlled temperatures (223 K), and reaction times (140 min) are critical in boronic acid syntheses .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and tert-butyl group integration. Mass spectrometry (MS) confirms molecular weight (227.14 g/mol for C₁₁H₁₅Br). High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses purity, especially when byproducts (e.g., di-brominated derivatives) are possible. Cross-referencing with spectral databases (e.g., PubChem) ensures structural validation .
Advanced Research Questions
Q. How do solvent systems influence the regioselectivity and efficiency of lithium-bromine exchange reactions involving this compound?
Q. What catalytic systems enhance cross-coupling reactions of this compound in aryl-alkyl bond formation?
- Methodological Answer : Nickel catalysts (e.g., Ni/NIXANTPHOS) enable efficient Suzuki-Miyaura couplings. For example, coupling with NaN(SiMe₃)₂ in toluene at reflux achieves 84% yield for biaryl products. Key parameters include ligand choice (bulky phosphines suppress β-hydride elimination) and stoichiometric control of Grignard reagents . Palladium-based systems (e.g., Pd(PPh₃)₄) are less effective due to steric hindrance from the tert-butyl group.
Q. How can researchers resolve contradictions in reported reaction yields for this compound across studies?
- Methodological Answer : Discrepancies often arise from subtle variations in reaction setup. For example:
- Catalyst Purity : Trace moisture in Lewis acids (AlCl₃) reduces bromination efficiency. Pre-drying solvents and catalysts is critical.
- Oxygen Sensitivity : Aryl lithium intermediates degrade in air; inert atmosphere (N₂/Ar) is mandatory .
- Substrate Ratios : Excess bromine (>1.2 eq) leads to di-bromination, lowering mono-substituted product yields. Titration of Br₂ and real-time monitoring (e.g., TLC) mitigates this .
Q. What strategies improve the stability of this compound derivatives in medicinal chemistry applications?
- Methodological Answer : Incorporating electron-withdrawing groups (e.g., boronic acids) via cross-coupling stabilizes the aromatic ring against nucleophilic attack. Steric shielding from the tert-butyl group also reduces undesired interactions in enzyme-binding studies. For bioactive molecule synthesis, protecting groups (e.g., silyl ethers) on intermediates prevent decomposition during multi-step reactions .
Contradiction Analysis
- Evidence Conflict : reports solvent-dependent yields for lithium-bromine exchange, while highlights high yields in toluene with nickel catalysis.
- Resolution : The steric bulk of the tert-butyl group necessitates tailored solvent-catalyst pairs. Toluene’s nonpolarity suits nickel systems but is suboptimal for polar lithium intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
